

"2-Morpholino-5-(trifluoromethyl)aniline" chemical structure and IUPAC name

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 2-Morpholino-5-(trifluoromethyl)aniline |
| Cat. No.: | B181817 |

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An In-depth Technical Guide to 2-Morpholino-5-(trifluoromethyl)aniline

This technical guide provides a comprehensive overview of **2-Morpholino-5-(trifluoromethyl)aniline**, a chemical compound of interest in research and development, particularly within the pharmaceutical and life sciences sectors. This document details its chemical identity, physicochemical properties, and potential applications based on related compounds, adhering to stringent data presentation and visualization standards for a scientific audience.

Chemical Identity and Structure

2-Morpholino-5-(trifluoromethyl)aniline is a substituted aniline derivative. The core structure consists of an aniline ring substituted with a morpholine group at the 2-position and a trifluoromethyl group at the 5-position.

IUPAC Name: 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine[1]

The chemical structure is visualized below:

Caption: Chemical structure of **2-Morpholino-5-(trifluoromethyl)aniline**.

Physicochemical and Safety Data

Quantitative data for **2-Morpholino-5-(trifluoromethyl)aniline** are summarized in the table below. This information is critical for handling, storage, and experimental design.

| Property | Value | Reference(s) |
|---------------------|---|---|
| CAS Number | 784-57-6 | [2] [3] |
| Molecular Formula | C ₁₁ H ₁₃ F ₃ N ₂ O | [2] |
| Molecular Weight | 246.23 g/mol | [1] [2] |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H302+H312, H315, H319, H331, H335 | [1] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **2-Morpholino-5-(trifluoromethyl)aniline** are not readily available in the surveyed literature. However, a common synthetic route for structurally similar aniline derivatives involves the reduction of a corresponding nitro compound.

General Synthesis Protocol for a Substituted Aniline (Example)

A general procedure for synthesizing a substituted aniline, such as 2-methoxy-5-(trifluoromethyl)aniline, involves the catalytic hydrogenation of the corresponding nitroaromatic precursor.[\[4\]](#) This method is widely applicable for the reduction of a nitro group to an amine.

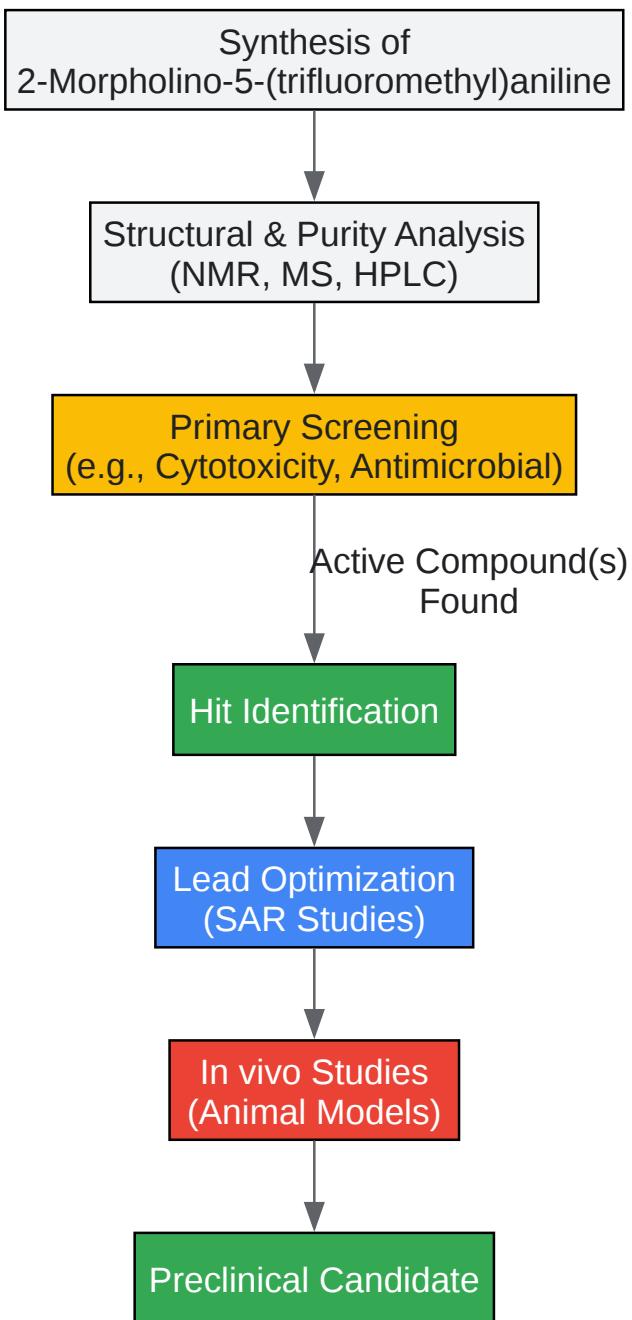
- Preparation: The nitroaromatic precursor (e.g., 4-methoxy-3-nitrobenzotrifluoride) is dissolved in a suitable solvent, such as methanol.

- Catalyst Addition: A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the mixture.
- Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature. The reaction is monitored for completion.
- Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
- Isolation: The filtrate is concentrated under reduced pressure and dried under vacuum to yield the final aniline product as a solid.^[4]

While trifluoromethylaniline derivatives have been evaluated in various biological assays, such as for antimicrobial and anticancer activity, specific protocols detailing the use of **2-Morpholino-5-(trifluoromethyl)aniline** were not found.^{[5][6][7][8]} These studies generally involve standardized methods like the MTT assay for cytotoxicity or broth microdilution for determining minimum inhibitory concentrations (MIC).^{[5][8]}

Logical Workflow in Drug Discovery

Substituted anilines are valuable intermediates in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and cell permeability, making these compounds attractive scaffolds for drug design.^[9] The logical workflow for investigating a compound like **2-Morpholino-5-(trifluoromethyl)aniline** in a drug discovery context is illustrated below.



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Caption: Conceptual workflow for the evaluation of a novel chemical entity.

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